2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE
Overview
Description
2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound with a complex structure It features a chlorinated chromenone core linked to a furan ring via an acetamide bridge
Preparation Methods
The synthesis of 2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Chlorination: The chromenone core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Furan: The chlorinated chromenone is coupled with a furan derivative through an acetamide linkage. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl groups to alcohols.
Substitution: The chlorinated position on the chromenone core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory or anticancer agents.
Materials Science: Its chromenone core can be utilized in the development of organic semiconductors or light-emitting materials.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to specific sites, enhancing the compound’s overall efficacy. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE include:
2-(4-METHYL-2-OXO-2H-CHROMEN-7-YLOXY)-ACETAMIDE: This compound has a similar chromenone core but with a methyl group instead of a chlorine atom.
8-CHLORO-7-HYDROXY-2,3-DIHYDRO-1H-CYCLOPENTA[C]CHROMEN-4-ONE: This compound features a similar chromenone core with a hydroxyl group.
METHYL (8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL)OXY)ACETATE: This compound has a similar structure but with a methyl ester group instead of an acetamide linkage.
Properties
IUPAC Name |
2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-N-(furan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO5/c20-15-7-14-12-4-1-5-13(12)19(23)26-16(14)8-17(15)25-10-18(22)21-9-11-3-2-6-24-11/h2-3,6-8H,1,4-5,9-10H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNNYNBVDHMTDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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